molecular formula C8H10N2O4 B2771577 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate CAS No. 54760-19-9

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B2771577
CAS No.: 54760-19-9
M. Wt: 198.178
InChI Key: IVDQDILKDUNAIW-UHFFFAOYSA-N
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Description

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2-methylpyrrole with bromine to form 2-methyl-3-bromopyrrole. This intermediate is then reacted with diethyl oxalate in the presence of a base to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-7(11)4-3-10-6(9)5(4)8(12)14-2/h3,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQDILKDUNAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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